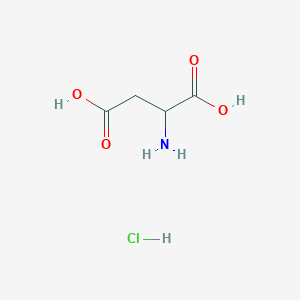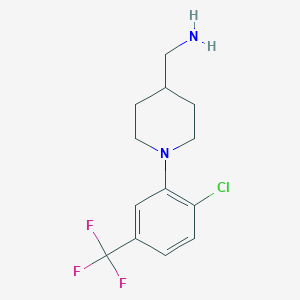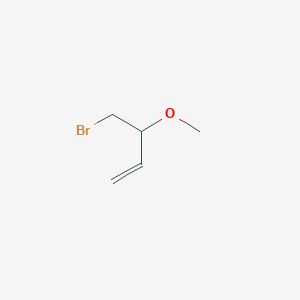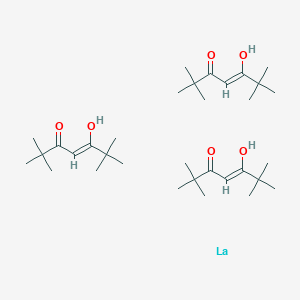
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is a heterocyclic compound that combines the structural features of isoquinoline and benzoxazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine typically involves the coupling of isoquinoline derivatives with benzoxazole derivatives. One common method is the reaction of 7-bromo-isoquinoline with 1,2-benzoxazol-3-amine in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and dyes
作用機序
The mechanism of action of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, it can interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
7-Chloroquinoline Derivatives: Known for their antimalarial and anticancer activities.
4-Aminoisoquinoline: Used in the synthesis of various bioactive molecules.
3,4-Dihydroisoquinoline: Investigated for its potential therapeutic applications.
Uniqueness
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is unique due to its combined structural features of isoquinoline and benzoxazole, which confer a broad spectrum of biological activities.
特性
CAS番号 |
1428881-72-4 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC名 |
7-isoquinolin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C16H11N3O/c17-16-13-7-3-6-12(15(13)20-19-16)14-9-18-8-10-4-1-2-5-11(10)14/h1-9H,(H2,17,19) |
InChIキー |
ZCSRJYLXLGXYSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3ON=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)


![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)



![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
